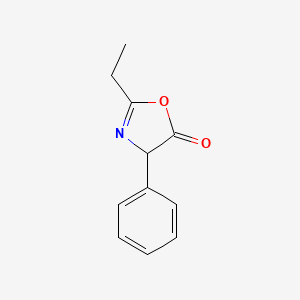

2-Ethyl-4-phenyloxazol-5(4H)-one

Description

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-ethyl-4-phenyl-4H-1,3-oxazol-5-one |

InChI |

InChI=1S/C11H11NO2/c1-2-9-12-10(11(13)14-9)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 |

InChI Key |

PQHCVUIEMWAVGD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(C(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethyl-2-oxazoline with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like solvent extraction, recrystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole-2,4-diones, while substitution reactions can introduce various functional groups into the oxazole ring.

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of 2-Ethyl-4-phenyloxazol-5(4H)-one have been extensively studied, showcasing effectiveness against various pathogenic bacteria and fungi.

Case Studies:

- A study demonstrated that derivatives of oxazolone exhibited strong antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The minimum inhibitory concentrations (MIC) were reported as low as 160 µg/50 µL for certain derivatives, indicating potent activity comparable to standard antibiotics like ciprofloxacin and sulfonamides .

- Another research highlighted that compounds derived from this compound showed significant antifungal activities against Candida albicans and Aspergillus niger, with inhibition zones reaching up to 12 mm .

Data Table: Antimicrobial Efficacy of this compound Derivatives

| Compound ID | Target Organism | MIC (µg/50 µL) | Inhibition Zone (mm) |

|---|---|---|---|

| 2a | E. coli | 160 | 10 |

| 2b | S. aureus | 167 | 12 |

| 2c | B. subtilis | 182 | 11 |

| 2d | C. albicans | Not specified | 10 |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated, particularly through in vivo studies.

Case Studies:

- In a carrageenan-induced paw edema model, several oxazolone derivatives showed significant inhibition of inflammation. For instance, compounds were administered intraperitoneally, demonstrating a reduction in paw swelling comparable to indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID) .

- The anti-lipid peroxidation activity was assessed, revealing that some derivatives inhibited lipid peroxidation by over 86%, indicating strong antioxidant properties alongside their anti-inflammatory effects .

Data Table: Anti-inflammatory Activity of Oxazolone Derivatives

| Compound ID | Inhibition (%) | IC50 (μM) |

|---|---|---|

| 4a | 86.5 | Not specified |

| 4c | Comparable to Indomethacin | 41 |

Anticancer Potential

Recent studies have begun to explore the anticancer applications of this compound derivatives.

Case Studies:

- Research indicates that certain derivatives exhibit cytotoxic effects on various cancer cell lines. For example, compounds were tested against human breast cancer cells and showed promising results in inhibiting cell proliferation .

- Structure-activity relationship (SAR) studies revealed that modifications on the oxazolone ring significantly influenced anticancer activity, suggesting pathways for the design of more effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-Ethyl-4-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The oxazol-5(4H)-one scaffold is highly versatile, with modifications at positions 2, 4, and the exocyclic methylene group significantly influencing biological and physicochemical properties. Below is a comparative analysis of key analogues:

Physicochemical Properties

- Ethoxymethylene derivatives (e.g., CAS 634148-61-1) may improve aqueous solubility due to polar ether groups .

- Stereochemistry : The Z-configuration in (4Z)-4-benzylidene derivatives is critical for maintaining planar conjugation, influencing both reactivity and binding to biological targets .

Key Research Findings

Substituent Optimization: Non-halogenated aromatic rings (e.g., CHEMBL1089606) are optimal for anticancer activity, while halogens improve toxicity profiles unfavorably .

Toxicity-Substructure Relationships: The oxazolone nucleus itself is less toxic than triazinone derivatives, making it a preferred scaffold for drug development .

Structural Evolution : Recent studies have expanded the scaffold to terphenyl derivatives (e.g., Figure 2 in ), enhancing selectivity for kinase targets .

Biological Activity

2-Ethyl-4-phenyloxazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and potential applications based on various research findings.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its unique substitution pattern influences both its chemical reactivity and biological activity, making it a valuable compound for further research.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-ethyl-2-oxazoline with phenyl isocyanate under controlled conditions, often in an inert atmosphere to prevent unwanted reactions. Industrial production may utilize optimized conditions for high yield and purity, incorporating steps like solvent extraction and chromatographic purification.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that related oxazole compounds possess antibacterial and antifungal properties, with some exhibiting activity against resistant strains of bacteria .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. Compounds within this class have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. For example, certain derivatives have shown potent activity against breast cancer cells, with mechanisms involving the modulation of specific molecular targets related to cell cycle regulation .

Antioxidant Activity

Antioxidant activity is another noteworthy property associated with this compound. Studies have reported that derivatives can significantly inhibit lipid peroxidation and protect cellular components from oxidative stress. This property is particularly important in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

The biological effects of this compound are attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to diverse biological outcomes including antimicrobial action, cancer cell growth inhibition, and antioxidant effects .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of oxazole derivatives against common pathogens, finding significant inhibitory effects at low concentrations (IC50 values below 10 µM) against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : In vitro assays demonstrated that certain derivatives could reduce the viability of cancer cells by more than 70% at concentrations as low as 1 µM, indicating strong potential for therapeutic applications .

- Antioxidant Studies : Research involving animal models showed that treatment with oxazole derivatives led to a marked reduction in oxidative stress markers, suggesting potential benefits in managing oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| 2-Methyl-4-phenyloxazol-5(4H)-one | Antimicrobial | Exhibited similar activity patterns but lower potency compared to 2-Ethyl derivative |

| 2-Ethyl-4-methyloxazol-5(4H)-one | Antioxidant | Showed comparable antioxidant effects but less anticancer activity |

| 2-Phenyl-4-ethyloxazol-5(4H)-one | Anticancer | Demonstrated higher selectivity for cancer cells than normal cells |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyl-4-phenyloxazol-5(4H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted precursors, such as ethyl glycinate derivatives with aryl aldehydes, under acidic or basic conditions. For example, oxazolone analogs are synthesized via addition-elimination reactions at the ethoxymethylene group, forming stable products within minutes at physiological pH . Reaction optimization includes temperature control (e.g., reflux in ethanol) and stoichiometric adjustments to minimize side products. Purity can be enhanced via recrystallization using solvents like ethanol/water mixtures, monitored by HPLC or TLC.

Q. How is the crystal structure of this compound determined using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at 100 K using a diffractometer (e.g., Bruker D8 VENTURE). Structure solution employs SHELXS-97 for phase determination, followed by refinement with SHELXL-97 . Key parameters include R-factors (e.g., <0.05 for high-resolution data) and anisotropic displacement parameters for non-H atoms. Example: A related oxazolone derivative (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one was refined to R = 0.044, with a mean C–C bond length of 0.002 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when different polymorphs of the compound are reported?

- Methodological Answer : Polymorph characterization requires complementary techniques:

- SCXRD : Compare unit cell parameters and space groups (e.g., monoclinic vs. orthorhombic systems).

- Powder XRD : Identify distinct diffraction patterns for each polymorph.

- Thermal Analysis : DSC/TGA to assess stability and phase transitions.

- Computational Modeling : Use programs like Mercury to predict packing efficiencies. For instance, SHELX refinement protocols can adjust for twinning or disorder, as seen in high-resolution studies of fluorophenyl-substituted oxazolones .

Q. What methodological approaches are used to study the compound's reactivity with biomolecules, such as proteins or peptides?

- Methodological Answer : Peptide reactivity assays are critical:

- Lysine/Cysteine Adduct Formation : Incubate the compound with model peptides (e.g., N-acetyl-lysine or glutathione) at pH 7.4. Monitor via LC-MS for stable adducts, such as S-hippuryl modifications .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates (e.g., oxazolone analogs react with lysine in <5 minutes ).

- Epitope Mapping : Employ ELISA or Western blotting to identify protein targets in sensitization studies.

Q. How can in silico molecular docking predict the compound's interaction with enzyme targets like acetylcholinesterase (AChE)?

- Methodological Answer :

- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. For example, a related isoquinolinone derivative (3d) showed strong AChE inhibition (IC₅₀ = 1.2 µM) via π-π stacking with Trp86 and hydrogen bonding to Tyr337 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes.

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities, correlating with experimental IC₅₀ values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.